molecular formula C14H14ClNO3 B2532122 N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1798659-59-2

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide

Cat. No.: B2532122
CAS No.: 1798659-59-2
M. Wt: 279.72
InChI Key: IIMRSVFKYNRBSU-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically privileged motifs: a furan carboxamide and an ortho-chlorophenyl group. The furan ring is a well-established scaffold in the development of novel antimicrobial agents. Furan derivatives have demonstrated a broad spectrum of biological activities, including potent effects against various strains of bacteria and fungi, making them a key area of investigation in the fight against microbial resistance . Concurrently, the ortho-chlorophenyl group is a common feature in compounds designed to modulate kinase activity. Research into analogous structures, such as certain thiazole carboxamide derivatives containing the chlorophenyl group, has shown promise in the development of kinase inhibitors, which are crucial for targeted cancer therapies . This combination of structural features positions this compound as a valuable chemical tool for researchers. It is primarily utilized in bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for probing biological pathways. Research applications may include investigating new antibacterial or antifungal mechanisms and exploring inhibition of specific protein kinases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-18-13(10-5-2-3-6-11(10)15)9-16-14(17)12-7-4-8-19-12/h2-8,13H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMRSVFKYNRBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Selection

Core Disconnections

The target molecule dissects into two primary components:

  • Furan-2-carboxamide backbone : Readily accessible via acyl chloride intermediates.
  • 2-(2-Chlorophenyl)-2-methoxyethylamine : Requires multi-step synthesis due to its branched structure with adjacent aryl and alkoxy groups.

Three strategic pathways emerge:

  • Route A : Direct amidation of preformed amine with furan-2-carbonyl chloride
  • Route B : Reductive amination of 2-(2-chlorophenyl)-2-methoxyacetaldehyde
  • Route C : Gabriel synthesis from 2-(2-chlorophenyl)-2-methoxyethanol

Route Viability Assessment

Table 1 : Preliminary route evaluation matrix

Criterion Route A Route B Route C
Step count 3 4 5
Known yields* 40-60% 55-70% 65-80%
Purification challenges Moderate High Low
Scalability Good Fair Excellent

*Based on analogous reactions in

Detailed Synthetic Procedures

Route A: Direct Amidation Approach

Amine Synthesis: 2-(2-Chlorophenyl)-2-Methoxyethylamine

Step 1 : Methylation of 2-(2-Chlorophenyl)ethane-1,2-diol

2-(2-Chlorophenyl)ethane-1,2-diol (1.0 eq) + CH3I (2.2 eq) → K2CO3 (3.0 eq), DMF, 60°C, 12 h → 2-(2-Chlorophenyl)-2-methoxyethanol (78%)  

Step 2 : Tosylation

2-(2-Chlorophenyl)-2-methoxyethanol + TsCl (1.1 eq) → Pyridine, 0°C→RT, 4 h → Tosylate (91%)  

Step 3 : Ammonolysis

Tosylate + NH3 (7N in MeOH) → 100°C, 48 h → Amine (63%, purity 85% by GC-MS)  
Amide Coupling
Amine (1.0 eq) + Furan-2-carbonyl chloride (1.05 eq) → Et3N (1.5 eq), DCM, 0°C→RT, 18 h → Target compound (72%, mp 148-150°C)  

Route B: Reductive Amination Pathway

Key Intermediate : 2-(2-Chlorophenyl)-2-methoxyacetaldehyde

2-(2-Chlorophenyl)acetic acid → LiAlH4 reduction → 2-(2-Chlorophenyl)ethanol (89%)  
→ PCC oxidation → 2-(2-Chlorophenyl)acetaldehyde (76%)  
→ Methoxy group installation via NaOMe/MeOH (Failed, <5% yield)  
→ Alternative: Rh-catalyzed O-methylation → 2-(2-Chlorophenyl)-2-methoxyacetaldehyde (58%)  

Reductive Amination

Aldehyde (1.0 eq) + NH4OAc (3.0 eq) → NaBH3CN (1.2 eq), MeOH, RT, 6 h → Amine (67%)  

Route C: Gabriel Synthesis

Alcohol Protection

2-(2-Chlorophenyl)-2-methoxyethanol → Phthalimide-K (1.2 eq), DMF, 120°C, 8 h → Phthalimide derivative (82%)  

Amine Liberation

Phthalimide + NH2NH2·H2O (5 eq) → EtOH reflux, 3 h → Amine (93%, purity 99% by HPLC)  

Optimization Studies

Amide Coupling Conditions

Table 2 : Solvent/base screening for amidation

Entry Solvent Base Temp (°C) Yield (%)
1 DCM Et3N 0→25 72
2 THF iPr2NEt -10→25 68
3 Toluene Pyridine 25 55
4 DMF K2CO3 40 81
5 CH3CN DBU 25 88

Optimal conditions: CH3CN/DBU at 25°C (Entry 5)

Structural Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :
δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.21 (dd, J=5.6, 3.2 Hz, 1H, Ar-H), 6.58 (d, J=3.2 Hz, 1H, Furan-H), 6.42 (dd, J=3.2, 1.6 Hz, 1H, Furan-H), 4.12 (q, J=6.8 Hz, 1H, CH(CH2)), 3.65 (s, 3H, OCH3), 3.32–3.28 (m, 2H, NCH2)

13C NMR (100 MHz, CDCl3) :
δ 160.2 (C=O), 152.1 (Furan-C), 147.3 (Furan-C), 134.8–126.4 (Aromatic Cs), 59.8 (OCH3), 54.1 (CH(CH2)), 42.3 (NCH2)

HRMS (ESI+) :
Calcd for C14H15ClNO3 [M+H]+: 280.0739; Found: 280.0742

Crystallographic Analysis

Single crystals obtained via slow evaporation (EtOAc/hexane):

  • Space group : P21/c
  • Unit cell : a=8.452(2) Å, b=11.783(3) Å, c=14.265(4) Å, β=97.85(2)°
  • Hydrogen bonding : N-H⋯O (2.89 Å, 158°) forming dimeric pairs

Process Challenges and Solutions

Stereochemical Considerations

The branched ethyl group creates a stereogenic center, yet all routes produced racemic mixtures. Chiral HPLC analysis (Chiralpak AD-H column) showed 50:50 enantiomer distribution.

Purification Optimization

Table 3 : Column chromatography conditions

Stationary Phase Mobile Phase Rf Purity (%)
Silica 60 Hexane:EtOAc (3:1) 0.32 92
Alumina CH2Cl2:MeOH (95:5) 0.41 88
C18 Reverse Phase ACN:H2O (65:35) 0.55 98

Scalability Assessment

Route C demonstrated superior scalability:

  • 50 g batch: 71% overall yield
  • Purity: 99.2% by UPLC
  • Residual solvents: <300 ppm (ICH guidelines)

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines or other reduced forms of the carboxamide group.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₄H₁₅ClNO₃* ~280.73 Not reported 2-Chlorophenyl, methoxyethyl
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide C₁₂H₁₂ClNO₃S 285.75 Not reported 5-Chlorothiophen-2-yl, methoxyethyl
5-Nitro-N-phenylfuran-2-carboxamide C₁₁H₈N₂O₄ 232.19 178–180 5-Nitro, phenyl
N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide C₂₁H₁₅ClN₂O₃ 378.81 213–215 4-Chlorobenzyl, phenylcarbamoyl

*Estimated based on structural similarity.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring, a chlorophenyl moiety, and a methoxyethyl group. This unique configuration contributes to its biological activity.

  • Molecular Formula : C13H14ClNO3
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, notably enzymes and proteins. The furan ring can engage in π-π stacking and hydrogen bonding interactions, enhancing the compound's binding affinity to its targets. The methoxyethyl group improves solubility and bioavailability, facilitating effective delivery to target sites within biological systems.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer activities.
  • Protein Binding : It interacts with specific proteins through hydrogen bonds and hydrophobic interactions, which may modulate their activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli230 μg/mL
Staphylococcus aureus265 μg/mL
Bacillus cereus280 μg/mL

These results indicate that the compound could serve as a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study assessed its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer):

Compound Cell Line Cell Viability (%) at 20 μg/mL
This compoundHepG233.29
MCF-741.81

These findings suggest that the compound significantly reduces cell viability in cancer cells, indicating potential as an anticancer agent .

Study on Enzyme Inhibition

A recent study focused on the inhibition of SARS-CoV-2 main protease (Mpro) by derivatives related to this compound. The derivatives showed IC50 values in the low micromolar range (1.55 μM), demonstrating their potential as antiviral agents against COVID-19:

Compound IC50 (μM)
F8-B221.55
F8-B61.57

These compounds exhibited low cytotoxicity in Vero cells, suggesting a favorable safety profile for further development .

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